molecular formula C9H14N2O B2952462 1-Cyanocyclohexaneacetamide CAS No. 892549-17-6

1-Cyanocyclohexaneacetamide

Cat. No. B2952462
CAS RN: 892549-17-6
M. Wt: 166.224
InChI Key: FKOANHLHMPAVER-UHFFFAOYSA-N
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Description

1-Cyanocyclohexaneacetamide, also known as CCHA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. CCHA is a white crystalline solid that is soluble in water and has a molecular weight of 183.23 g/mol.

Scientific Research Applications

Biotransformation in Enzyme-based Processes

1-Cyanocyclohexaneacetamide: is utilized in enzyme-based processes for the synthesis of industrially important fine chemicals. The use of microbial cells or enzymes, such as amidases, in biotransformation reactions has become essential for making these processes efficient, green, and economical .

Production of Hydroxamic Acids

Recombinant amidases, which can be developed using biotechnology and enzyme engineering tools, may use 1-Cyanocyclohexaneacetamide as a substrate for the production of hydroxamic acids. These acids have significant pharmaceutical applications due to their metal-chelating properties .

Synthesis of Enantiomerically Pure D-Amino Acids

Amidases exhibit stereo- and enantioselectivity, which can be harnessed in the production of enantiomerically pure D-amino acids from 1-Cyanocyclohexaneacetamide . These amino acids are utilized in the synthesis of various agrochemicals, food additives, and pharmaceuticals .

Bioremediation Agent

1-Cyanocyclohexaneacetamide: can be used as a substrate in bioremediation processes. Amidases have been employed as bioremediation agents to degrade toxic chemicals, such as acetochlor, which is a known carcinogen .

Industrial Production of Acids

The compound is involved in the biocatalytic synthesis of acrylic, acetic, propionic, and butyric acids. These acids have diverse industrial applications, ranging from the manufacturing of plastics to serving as food preservatives .

Regioselective Hydration Processes

1-Cyanocyclohexaneacetamide: is a key intermediate in the regioselective hydration of alicyclic α,ω-dinitriles, which is a green and elegant route to produce gabapentin, a medication used to treat epilepsy and neuropathic pain .

High-Volume Industrial Production

The compound has been used in fed-batch biotransformation processes in a non-buffered water system, allowing for high substrate loading and resulting in high product concentration. This demonstrates its potential for large-scale industrial production .

properties

IUPAC Name

2-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOANHLHMPAVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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